Home > Products > Building Blocks P513 > Cloperastine
Cloperastine - 3703-76-2

Cloperastine

Catalog Number: EVT-308540
CAS Number: 3703-76-2
Molecular Formula: C20H24ClNO
Molecular Weight: 329.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cloperastine is a synthetic compound widely studied for its potential in various scientific applications. [] It is primarily classified as a non-narcotic antitussive, known for its ability to suppress coughs. [, , ] Beyond its antitussive properties, cloperastine has shown potential in other areas of research, including neurological and metabolic disorders. [, , ]

Levocloperastine

Compound Description: Levocloperastine is the (S)-(+) enantiomer of cloperastine. [] It is a novel antitussive agent that acts both centrally on the cough center and on peripheral receptors in the tracheobronchial tree. [] Studies have shown that levocloperastine effectively treats chronic cough associated with various respiratory disorders, including bronchitis, asthma, pneumonia, and chronic obstructive pulmonary disease. []

Relevance: Levocloperastine is directly relevant to cloperastine as it is its pharmacologically active enantiomer. While cloperastine exists as a racemic mixture of both (R)-(-) and (S)-(+) enantiomers, levocloperastine represents the specific enantiomer responsible for the desired antitussive activity. []

Cloperastine Fendizoate

Compound Description: Cloperastine fendizoate is a salt form of cloperastine commonly used in pharmaceutical formulations. [, ]

Relevance: Cloperastine fendizoate is directly related to cloperastine as it is a salt form used to improve the drug's physicochemical properties, such as solubility and stability. It serves as a prodrug, converting to the active cloperastine molecule in the body. [, ]

Dextromethorphan

Compound Description: Dextromethorphan is a centrally acting antitussive drug commonly used to treat cough. [, , , , ] Like cloperastine, it has been investigated for its potential in treating micturition disorders. [, ]

Diethylstilbestrol (DES)

Compound Description: Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen known to cause endocrine disruption. Prenatal exposure to DES has been linked to various health issues, including impaired passive avoidance responses in mice. []

Relevance: While structurally unrelated to cloperastine, research has shown that cloperastine can ameliorate the impairment of passive avoidance responses in mice prenatally exposed to DES. [] This suggests that cloperastine may counteract some of the adverse effects of DES, potentially through its modulation of 5-HT1A receptors, GIRK channels, and BDNF levels in the hippocampus. []

Diphenhydramine

Compound Description: Diphenhydramine is a first-generation antihistamine drug with anticholinergic properties. [, , ] It is structurally similar to cloperastine and is known to inhibit hERG K+ channels, potentially leading to long QT syndrome. []

Relevance: Diphenhydramine is structurally similar to cloperastine and shares its ability to inhibit hERG K+ channels, though cloperastine demonstrates a significantly higher potency. [] This shared characteristic suggests a potential for cloperastine to induce QT interval prolongation at therapeutic doses and a higher risk for arrhythmia at overdoses compared to diphenhydramine. []

Carbinoxamine

Compound Description: Carbinoxamine is a first-generation antihistamine drug. [, ]

Relevance: Carbinoxamine, while structurally unrelated to cloperastine, serves as an internal standard in chiral LC-MS/MS methods developed for the quantification of cloperastine enantiomers in biological samples. [, ] This suggests shared chromatographic properties between the two compounds.

Chlorpheniramine Maleate

Compound Description: Chlorpheniramine maleate is the maleate salt of chlorpheniramine, a first-generation antihistamine drug. [, ] It is commonly used in combination with other medications, including cloperastine, in cough and cold formulations. [, ]

Relevance: Chlorpheniramine maleate is often co-formulated with cloperastine in pharmaceutical preparations due to their synergistic effects in managing cough and cold symptoms. This combination allows for broader symptom relief. [, ]

Pseudoephedrine Hydrochloride

Compound Description: Pseudoephedrine hydrochloride is a nasal decongestant commonly used in combination with other medications, including cloperastine and chlorpheniramine maleate, in cough and cold formulations. [, ]

Relevance: Similar to chlorpheniramine maleate, pseudoephedrine hydrochloride is often included in combination with cloperastine in pharmaceutical preparations to provide comprehensive relief from cough and cold symptoms. [, ]

Levodropropizine

Compound Description: Levodropropizine is a non-opioid antitussive drug that acts peripherally to suppress cough. [, , ]

Codeine

Compound Description: Codeine is a centrally acting opioid antitussive drug. [, , , ]

Paracetamol (Acetaminophen)

Compound Description: Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic drug. []

Relevance: Paracetamol is often included in combination formulations with cloperastine, chlorpheniramine maleate, and pseudoephedrine hydrochloride to provide broader relief from multiple cold and flu symptoms, including fever, headache, and nasal congestion. []

Caffeine

Compound Description: Caffeine is a stimulant commonly found in beverages and some medications. []

Relevance: Like paracetamol, caffeine is frequently included in combination formulations containing cloperastine to enhance its stimulatory effects and potentially reduce fatigue associated with cold and flu symptoms. []

(S)-(4-Chlorophenyl)(phenyl)methanol

Compound Description: (S)-(4-Chlorophenyl)(phenyl)methanol is a chiral intermediate in the synthesis of L-cloperastine. []

Relevance: This compound is a direct precursor in the chemical synthesis of L-cloperastine, highlighting a crucial step in the drug's manufacturing process. []

Source and Classification

Cloperastine is classified as a piperidine derivative, specifically a substituted piperidine compound. Its chemical structure includes a chlorobenzyl moiety, which contributes to its pharmacological properties. The compound is often available in the form of cloperastine hydrochloride, enhancing its solubility and stability for medicinal use.

Synthesis Analysis

Methods and Technical Details

The synthesis of cloperastine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-chlorobenzyl alcohol and 2-chloroethanol, which undergo condensation reactions.
  2. Condensation Reaction: In the presence of an acid catalyst (such as concentrated sulfuric acid), these starting materials react to form ether intermediates.
  3. Piperidine Reaction: The resulting ether is then reacted with piperidine to yield cloperastine.
  4. Purification: The final product is purified through crystallization or chromatography to achieve high purity levels (over 99.7%) .

Recent advancements have introduced biocatalytic methods using engineered alcohol dehydrogenases, which can enhance yields and reduce environmental impact during synthesis .

Molecular Structure Analysis

Structure and Data

Cloperastine has a complex molecular structure characterized by its piperidine ring and chlorobenzyl group. The molecular formula for cloperastine hydrochloride is C17H20ClNC_{17}H_{20}ClN with a molecular weight of approximately 287.8 g/mol.

  • Structural Formula:
    Cloperastine C17H20ClN\text{Cloperastine }C_{17}H_{20}ClN

Data

  • Melting Point: Approximately 140-144 °C
  • Solubility: Soluble in water and organic solvents like ethanol and methanol.
Chemical Reactions Analysis

Reactions and Technical Details

Cloperastine can participate in various chemical reactions:

  1. Esterification: Cloperastine can react with acids to form esters, which may be useful for creating prodrugs with modified pharmacokinetic properties.
  2. Hydrolysis: Under acidic or basic conditions, cloperastine can hydrolyze, affecting its stability and efficacy.
  3. Salt Formation: Cloperastine is often converted into its hydrochloride form for improved solubility and bioavailability.

The synthesis routes are designed to minimize byproducts and maximize yield, with particular attention paid to reaction conditions such as temperature and solvent choice .

Mechanism of Action

Process and Data

Cloperastine exerts its effects primarily through central nervous system pathways:

  • Antitussive Action: It suppresses the cough reflex by acting on the cough center in the medulla oblongata.
  • Antihistamine Effects: By blocking histamine receptors, it alleviates symptoms associated with allergic reactions.

Data from clinical studies indicate that cloperastine effectively reduces cough frequency without significant sedation, making it preferable for patients who need to maintain alertness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • pH Range: The pH of cloperastine solutions typically ranges from 4 to 6.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analyses indicate that cloperastine maintains its efficacy over time when stored properly, although exposure to extreme conditions may lead to degradation .

Applications

Scientific Uses

Cloperastine is primarily used in the medical field as an antitussive agent. Its applications include:

  • Treatment of dry coughs due to colds or allergies.
  • Use in combination therapies for respiratory conditions where cough suppression is necessary.
  • Research into new formulations that enhance delivery mechanisms or reduce side effects.

Additionally, ongoing studies explore its potential roles in treating other conditions related to histamine activity, such as allergic rhinitis .

Introduction to Cloperastine

Historical Development and Pharmacological Classification

Cloperastine was first introduced in Japan in 1972 (brand name Hustazol®) and subsequently approved in Italy in 1981, marking its entry into European markets [2] [9]. Developed during the mid-20th century amid growing concerns about the abuse potential and respiratory depression associated with opioid antitussives, cloperastine emerged as a structurally optimized compound. Its molecular design incorporated elements of antihistaminic drugs, particularly the ethylamine moiety characteristic of H₁ receptor antagonists, while integrating a piperidine ring system that conferred modified central nervous system activity [1] [6].

Pharmacologically, cloperastine is classified as a non-narcotic antitussive with a dual mechanism of action:

  • Central Action: It suppresses the cough reflex by acting on the cough center in the medulla oblongata, without causing significant respiratory depression or demonstrating narcotic properties [1] [8].
  • Peripheral Actions: The compound exhibits mild bronchodilatory effects and antihistaminic activity (H₁ receptor antagonism), contributing to its overall antitussive efficacy [1] [3].

Table 1: Pharmacological Classification and Mechanisms of Cloperastine

Pharmacological ClassPrimary Molecular TargetsObserved EffectsDistinguishing Features vs. Opioid Antitussives
Non-narcotic antitussiveCough center (medulla oblongata)Suppression of cough reflexNo respiratory depression
H₁ receptor antagonistHistamine H₁ receptorsAntihistaminic effectReduced allergic component of cough
GIRK channel blockerG protein-coupled inwardly rectifying K⁺ channelsNeuronal inhibitionPotential antidepressant effects
σ1 receptor ligandSigma-1 receptors (Ki = 20 nM)Modulation of neurotransmitter releasePossible neuroprotective properties

Notably, recent research has elucidated additional pharmacological dimensions, including potent blockade of G protein-coupled inwardly rectifying potassium (GIRK) channels, which may contribute to both its antitussive effects and emerging evidence of antidepressant-like activity [2] [5]. Unlike codeine, cloperastine does not activate opioid receptors, eliminating risks of physical dependence and constipation – common limitations of traditional antitussives [1] [8]. Its therapeutic efficacy manifests within 20-30 minutes after oral administration, with a duration of action of approximately 3-4 hours per single dose [1] [3].

Structural Chemistry and Molecular Properties

Cloperastine (IUPAC name: 1-[2-[(4-Chlorophenyl)-phenyl-methoxy]ethyl]piperidine) features a diphenylmethane core structure, with one phenyl ring para-substituted with chlorine and the other unsubstituted. The structure is completed by a 2-(piperidin-1-yl)ethoxy chain attached to the benzhydryl carbon [7] [9]. This molecular architecture enables multifaceted interactions with biological targets while maintaining optimal pharmacokinetic properties.

The hydrochloride salt (CAS 14984-68-0) is the predominant form used in pharmaceutical formulations, forming white to almost white crystalline powders with a melting point of 152°C [5] [10]. The crystalline structure enhances stability and provides suitable characteristics for tablet compression. With a molecular weight of 366.32 g/mol for the hydrochloride salt (C₂₀H₂₄ClNO·HCl), the compound demonstrates favorable solubility profiles suitable for oral administration [5] [9].

Table 2: Molecular Properties of Cloperastine and Derivatives

PropertyCloperastine (Free Base)Cloperastine HydrochlorideCloperastine Fendizoate
CAS Registry Number3703-76-214984-68-034176-96-6
Molecular FormulaC₂₀H₂₄ClNOC₂₀H₂₄ClNO·HClC₄₀H₃₈ClNO₅
Molecular Weight329.864 g/mol366.32 g/mol648.19 g/mol
Boiling Point178-180°C (at 0.15 mmHg)Not applicableNot applicable
Melting PointNot specified147.9-152°CNot specified
Chemical StructureDiphenylmethane derivative with chloro-substituentProtonated amine saltFendizoate salt (complex anion)

The free base form (CAS 3703-76-2) is a liquid at room temperature, with a boiling point of 178-180°C at 0.15 mmHg pressure [9]. This physicochemical characteristic necessitated salt formation for solid dosage form development. The hydrochloride salt demonstrates >97.0% purity by HPLC analysis, meeting pharmaceutical standards for active pharmaceutical ingredients [5] [10].

Synthesis of cloperastine involves a three-step process originating from 4-chlorobenzhydrol:

  • Halogenation with phosphorus tribromide yields 1-(bromophenylmethyl)-4-chlorobenzene
  • Ether formation with 2-chloroethanol produces 1-(4-chlorobenzhydryl)oxy-2-chloroethane
  • Nucleophilic displacement with piperidine yields cloperastine free base [2] [9]

The structural features facilitating its diverse pharmacological profile include:

  • The benzhydryl ether system enabling membrane penetration
  • The tertiary amine (piperidine nitrogen) permitting salt formation and potential ionic interactions with biological targets
  • The chloro-substituted aromatic ring enhancing receptor affinity through hydrophobic interactions [1] [6]

Global Regulatory Status and Therapeutic Indications

Cloperastine maintains distinct regulatory statuses across international markets, reflecting varying therapeutic adoption patterns. It is approved as a prescription antitussive in Japan (Hustazol®), Brazil, Hong Kong, and several European countries including Italy (Seki®, Nitossil®) and Spain [2] [6]. Notably, the compound has not received approval from the U.S. Food and Drug Administration (FDA), limiting its availability in North American markets. This regional regulatory variation stems from differing historical approval pathways rather than specific safety concerns documented in approved regions.

The primary approved therapeutic indication across all markets is the suppression of non-productive (dry) cough associated with:

  • Acute and chronic bronchitis
  • Bronchiectasis
  • Respiratory manifestations of common cold and influenza
  • Cough in pulmonary tuberculosis
  • Bronchogenic carcinoma-associated cough [1] [3] [8]

Clinical studies supporting these indications demonstrate cloperastine's efficacy in reducing cough frequency and intensity without impairing mucociliary clearance – a significant advantage over opioid antitussives in patients with compromised respiratory function [1]. Recent pharmacological investigations have suggested potential expanded applications, including:

  • Neuropsychiatric Applications: Preclinical evidence indicates antidepressant-like activity at antitussive doses through GIRK channel modulation [3] [5].
  • Oncological Research: Emerging studies demonstrate inhibition of esophageal cancer cell proliferation via suppression of mitochondrial oxidative phosphorylation [3].
  • Neurological Disorders: Research in Mecp2-deficient mice (a model of Rett syndrome) shows improvement in respiratory dysfunction through enhanced GABA release [3] [8].

The global availability of cloperastine formulations includes multiple single-agent preparations:

  • Tablets: 10mg and 20mg strengths
  • Syrups: Typically 1.5-3.0 mg/mL concentrations
  • Drops: Concentrated solutions (35 mg/mL) [6]

Additionally, it is formulated in fixed-dose combinations with expectorants, antipyretics, and decongestants in certain markets, though these combination products vary significantly by region [6]. The 2022 pharmacokinetic study demonstrated bioequivalence between generic and reference (Hustazol®) 10mg tablets under both fasting and fed conditions in healthy Chinese subjects, supporting regulatory submissions for generic approvals in emerging pharmaceutical markets [3].

Table 3: Global Regulatory Status and Available Formulations

Region/CountryRegulatory StatusRepresentative Brand NamesApproved Formulations
JapanPrescription drugHustazol®Tablets, Syrups
ItalyPrescription drugSeki®, Nitossil®Tablets, Drops
BrazilPrescription drugNot specifiedSyrups, Tablets
Hong KongPrescription drugNot specifiedSyrups
ChinaUnder regulatory reviewNot applicableBioequivalent generics in development
United StatesNot approvedNot availableNot available

Properties

CAS Number

3703-76-2

Product Name

Cloperastine

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine

Molecular Formula

C20H24ClNO

Molecular Weight

329.9 g/mol

InChI

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2

InChI Key

FLNXBVJLPJNOSI-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Synonyms

1-(2-((4-chloro-alpha-phenylbenzyl)oxy)ethyl)piperidine
cloperastine
cloperastine hydrochloride

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.